molecular formula C24H21N5O2 B4381766 N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE

N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4381766
M. Wt: 411.5 g/mol
InChI Key: RESQYCPPYGBCHH-UHFFFAOYSA-N
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Description

N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of furan, carbazole, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common approach includes the following steps:

    Formation of the Carbazole Aldehyde: The synthesis begins with the preparation of 9-methyl-9H-carbazole-3-carbaldehyde. This can be achieved by treating 9-methyl-9H-carbazole with an appropriate oxidizing agent.

    Condensation Reaction: The aldehyde is then condensed with 1-methyl-4-amino-1H-pyrazole-5-carboxamide in the presence of a catalyst such as acetic acid to form the Schiff base.

    Furan Addition: Finally, the furan moiety is introduced through a nucleophilic substitution reaction with 2-furylmethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan and carbazole moieties can be oxidized using agents like manganese dioxide.

    Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Manganese dioxide in acetone at room temperature.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the presence of carbazole and pyrazole moieties, which are known for their biological activities.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and optoelectronic devices.

    Biological Studies: It is used in research to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The carbazole moiety is known for its ability to intercalate with DNA, potentially leading to anticancer effects. The pyrazole ring can interact with various enzymes, inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine: Similar structure but with an isoxazole ring instead of a pyrazole ring.

    5-(9-Ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines: Contains a thiadiazole ring instead of a pyrazole ring.

Uniqueness

N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of furan, carbazole, and pyrazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-4-[(9-methylcarbazol-3-yl)methylideneamino]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2/c1-28-21-8-4-3-7-18(21)19-12-16(9-10-22(19)28)13-25-20-15-27-29(2)23(20)24(30)26-14-17-6-5-11-31-17/h3-13,15H,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESQYCPPYGBCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=NC3=C(N(N=C3)C)C(=O)NCC4=CC=CO4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE

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